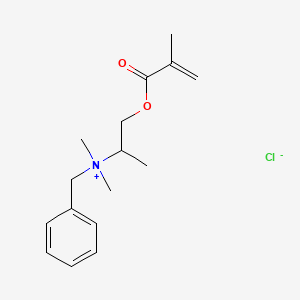
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the chemical formula C15H22ClNO2. It is known for its applications in various fields, including organic synthesis, antimicrobial treatments, and as a catalyst in chemical reactions .
Vorbereitungsmethoden
The synthesis of Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the following steps :
Reaction of Methylbenzylamine with Acryloyl Chloride: Methylbenzylamine is reacted with acryloyl chloride to form an intermediate compound.
Reaction with Ethylene Oxide: The intermediate is then reacted with ethylene oxide to introduce the oxyethyl group.
Quaternization with Methyl Chloride: Finally, the compound is quaternized using methyl chloride to form the desired product.
Industrial production methods may vary slightly depending on the desired purity and scale of production. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetone to facilitate the reactions .
Analyse Chemischer Reaktionen
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes several types of chemical reactions :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is employed in the treatment of textiles and water purification processes due to its antimicrobial and surfactant properties.
Wirkmechanismus
The mechanism of action of Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes . As a quaternary ammonium compound, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in its application as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride can be compared with other quaternary ammonium compounds such as :
Benzyldimethyl(2-(1-oxoallyl)oxyethyl)ammonium chloride: Similar structure but lacks the methyl group on the allyl moiety.
Methacryloxyethyldimethylbenzyl ammonium chloride: Contains a methacryloxy group instead of the acryloxy group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
94086-97-2 |
|---|---|
Molekularformel |
C16H24ClNO2 |
Molekulargewicht |
297.82 g/mol |
IUPAC-Name |
benzyl-dimethyl-[1-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C16H24NO2.ClH/c1-13(2)16(18)19-12-14(3)17(4,5)11-15-9-7-6-8-10-15;/h6-10,14H,1,11-12H2,2-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QFAMIUUOKOEDJN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(COC(=O)C(=C)C)[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




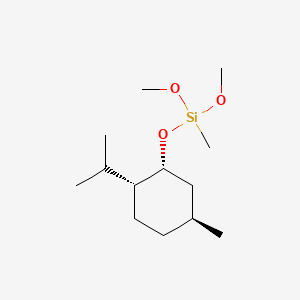
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)
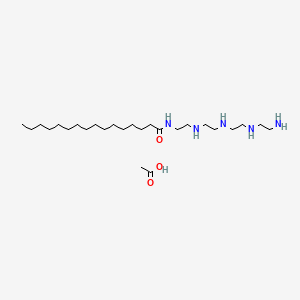


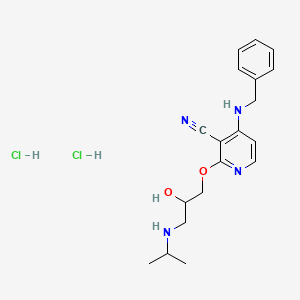
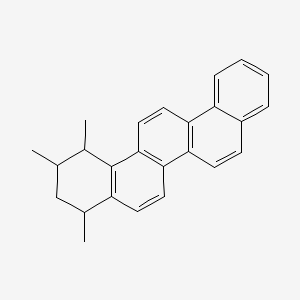
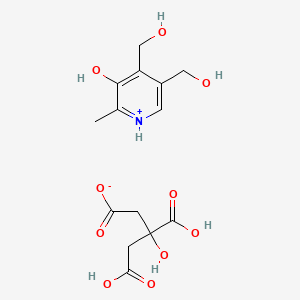
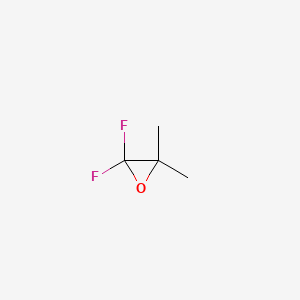
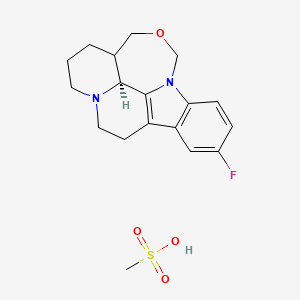
![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
